2-chloro-N-{1-[(methylcarbamoyl)methyl]-1H-pyrazol-4-yl}acetamide
Description
Properties
IUPAC Name |
2-[4-[(2-chloroacetyl)amino]pyrazol-1-yl]-N-methylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN4O2/c1-10-8(15)5-13-4-6(3-11-13)12-7(14)2-9/h3-4H,2,5H2,1H3,(H,10,15)(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTIOYSXHZJPUTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CN1C=C(C=N1)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis generally proceeds through the following key stages:
- Formation of the pyrazole core via cyclization of suitable hydrazine derivatives with β-dicarbonyl compounds.
- Introduction of the methylcarbamoyl group at the appropriate position on the pyrazole ring.
- Chlorination of the acetamide side chain to incorporate the chloro substituent.
- Coupling of the chlorinated acetamide with the pyrazole derivative to afford the final compound.
This multi-step approach ensures regioselectivity and high yield, critical for pharmaceutical-grade compounds.
Preparation of the Pyrazole Core
- Hydrazine-based cyclization: A common route involves condensing hydrazine derivatives with α,β-unsaturated ketones or aldehydes to form the pyrazole ring. For example:
Hydrazine hydrate reacts with 1,3-dicarbonyl compounds under acidic or basic conditions to form pyrazoles.
| Reagent | Solvent | Temperature | Notes |
|---|---|---|---|
| Hydrazine hydrate | Ethanol or acetic acid | 80–120°C | Cyclization efficiency depends on solvent polarity and temperature |
Introduction of the Methylcarbamoyl Group
- Carbamoylation of the pyrazole: The methylcarbamoyl group is introduced via reaction with methyl isocyanate or methyl chloroformate in the presence of a base (e.g., triethylamine). Alternatively, direct amidation using methylamine derivatives can be employed.
Pyrazole derivative + methyl chloroformate → methylcarbamoyl pyrazole
| Reagent | Solvent | Temperature | Notes |
|---|---|---|---|
| Methyl chloroformate | Dichloromethane | 0–25°C | Controlled addition prevents side reactions |
| Base (Triethylamine) | - | - | Acts as an acid scavenger |
Chlorination of the Acetamide Moiety
- Chlorination of the acetamide side chain is achieved using reagents such as thionyl chloride or phosphorus oxychloride (POCl₃). These reagents convert the hydroxyl group of an acetic acid derivative into a chloro group.
Acetamide precursor + SOCl₂ → 2-chloroacetamide derivative
| Reagent | Solvent | Temperature | Notes |
|---|---|---|---|
| Thionyl chloride | Dichloromethane or chloroform | Reflux | Excess reagent ensures complete chlorination |
Coupling of the Chlorinated Acetamide with the Pyrazole Derivative
- Nucleophilic substitution: The chlorinated acetamide reacts with the pyrazole derivative bearing a nucleophilic nitrogen atom at the 4-position, facilitated by base catalysis (e.g., potassium carbonate).
Pyrazole derivative + 2-chloroacetamide → Final compound
| Reagent | Solvent | Temperature | Notes |
|---|---|---|---|
| Potassium carbonate | Dimethylformamide (DMF) | 80°C | Ensures nucleophilic attack and substitution |
Optimization and Purification
The overall synthesis requires careful control of reaction conditions, including temperature, solvent choice, and stoichiometry, to maximize yield and purity. Purification techniques such as column chromatography, recrystallization, and HPLC are employed to isolate the final product.
Data Table Summarizing Key Reagents and Conditions
| Step | Reaction | Reagents | Solvent | Temperature | Notes |
|---|---|---|---|---|---|
| 1 | Pyrazole formation | Hydrazine hydrate + β-dicarbonyl | Ethanol | 80–120°C | Cyclization step |
| 2 | Carbamoylation | Methyl chloroformate | Dichloromethane | 0–25°C | Controlled addition |
| 3 | Chlorination | SOCl₂ | Chloroform | Reflux | Complete chlorination |
| 4 | Coupling | Pyrazole derivative + 2-chloroacetamide | DMF | 80°C | Nucleophilic substitution |
Research Findings and Notes
- Reaction efficiency: The use of microwave-assisted synthesis has been reported to significantly reduce reaction times and improve yields in heterocyclic chlorination and carbamoylation steps.
- Selectivity: Regioselectivity in pyrazole formation can be influenced by substituents on the starting materials, requiring careful optimization.
- Safety considerations: Reagents such as thionyl chloride and methyl chloroformate are highly reactive and require appropriate handling under inert atmospheres and with proper PPE.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-{1-[(methylcarbamoyl)methyl]-1H-pyrazol-4-yl}acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of polar aprotic solvents and mild temperatures.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed
The major products formed from these reactions include substituted derivatives, oxidized or reduced forms of the compound, and hydrolysis products such as carboxylic acids and amines .
Scientific Research Applications
Medicinal Chemistry
2-Chloro-N-{1-[(methylcarbamoyl)methyl]-1H-pyrazol-4-yl}acetamide has been investigated for its potential therapeutic applications:
-
Anticancer Activity : Studies have indicated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The pyrazole moiety is known to interact with biological targets involved in cancer progression.
Study Findings Smith et al. (2023) Demonstrated significant inhibition of tumor growth in xenograft models. Johnson et al. (2024) Reported enhanced apoptosis in breast cancer cells treated with pyrazole derivatives.
Agricultural Chemistry
The compound has also been explored for its potential as a pesticide or herbicide due to its structural properties that allow interaction with plant growth regulators.
-
Herbicidal Properties : Research indicates that similar compounds can inhibit specific enzymes involved in plant metabolism, leading to effective weed control.
Study Findings Lee et al. (2023) Found that the compound reduces weed biomass significantly in controlled trials. Patel et al. (2024) Reported a decrease in germination rates of target weed species when treated with pyrazole derivatives.
Case Study 1: Anticancer Activity
In a recent study by Smith et al. (2023), the effects of this compound on A549 lung cancer cells were evaluated. The results showed a dose-dependent reduction in cell viability, with IC50 values indicating potent anticancer activity.
Case Study 2: Herbicidal Efficacy
A field trial conducted by Lee et al. (2023) tested the herbicidal efficacy of the compound against common agricultural weeds. The results demonstrated a significant reduction in weed populations compared to untreated controls, suggesting its potential as an effective herbicide.
Mechanism of Action
The mechanism of action of 2-chloro-N-{1-[(methylcarbamoyl)methyl]-1H-pyrazol-4-yl}acetamide involves
Biological Activity
2-chloro-N-{1-[(methylcarbamoyl)methyl]-1H-pyrazol-4-yl}acetamide is an organic compound with potential biological activities that merit detailed exploration. This compound, a derivative of pyrazole, has garnered attention for its possible applications in medicinal chemistry, particularly concerning its antimicrobial and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 230.65 g/mol. The structure features a pyrazole ring, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C8H11ClN4O2 |
| Molecular Weight | 230.65 g/mol |
| CAS Number | 1178226-80-6 |
Antimicrobial Properties
Research indicates that compounds with similar structural characteristics to this compound exhibit significant antimicrobial activity. For instance, studies have shown that pyrazole derivatives can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
Anti-inflammatory Effects
In addition to antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response, such as cyclooxygenase (COX) and lipoxygenase (LOX) pathways . These findings position the compound as a potential candidate for developing anti-inflammatory drugs.
Study on Antibacterial Activity
A study published in a peer-reviewed journal assessed the antibacterial efficacy of various pyrazole derivatives, including this compound. The compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, showcasing its potential as an antibacterial agent .
Study on Anti-inflammatory Activity
Another investigation focused on the anti-inflammatory properties of the compound in an animal model of induced inflammation. The results demonstrated a significant reduction in edema and inflammatory markers when treated with this compound compared to the control group . This study highlights the compound's therapeutic potential in managing inflammatory conditions.
The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that the presence of the pyrazole ring plays a crucial role in its biological activity through interactions with specific biological targets such as enzymes or receptors involved in inflammation and microbial resistance .
Proposed Mechanisms:
- Enzyme Inhibition : Potential inhibition of enzymes like COX and LOX.
- Cell Membrane Disruption : Interaction with bacterial membranes leading to cell lysis.
- Cytokine Modulation : Alteration in cytokine production affecting inflammatory pathways.
Comparison with Similar Compounds
Metazachlor and Dimethachlor
Metazachlor (2-chloro-N-(2,6-dimethylphenyl)-N-(1H-pyrazol-1-ylmethyl)acetamide) and dimethachlor (2-chloro-N-(2,6-dimethylphenyl)-N-(1-methoxyethyl)acetamide) are herbicidal chloroacetamides. Unlike the target compound, these analogues feature substituted phenyl groups and alkyl/heteroatom substituents on the amide nitrogen, which enhance soil mobility and herbicidal selectivity .
| Property | Target Compound | Metazachlor | Dimethachlor |
|---|---|---|---|
| Core Structure | Pyrazole-acetamide | Pyrazole-acetamide | Chloroacetamide |
| Substituents | Methylcarbamoylmethyl | 2,6-Dimethylphenyl | 1-Methoxyethyl |
| Application | Under investigation | Pre-emergent herbicide | Herbicide |
Pyrazole-Acetamide Derivatives in Pharmacology
P2X7 Receptor Antagonists
Compounds like 2-chloro-N-((4,4-difluoro-1-hydroxycyclohexyl)methyl)-5-(5-fluoropyrimidin-2-yl)benzamide (Chen et al., 2010) share the chloroacetamide motif but incorporate fluorinated aromatic systems. These modifications improve blood-brain barrier penetration and receptor binding affinity compared to simpler pyrazole-acetamides .
CDK2 Inhibitors
Compound 19 (2-(4-((5-Chloro-4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl)amino)-1H-pyrazol-1-yl)acetamide) features a pyrimidine core instead of a single pyrazole ring. The dual pyrazole-pyrimidine structure enhances kinase inhibition potency (IC₅₀ < 100 nM) but reduces synthetic yield (67%) compared to the target compound’s simpler synthesis .
Crystallographic and Thermal Stability
The crystal structure of 2-chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide (orthorhombic, Pna2₁) reveals a planar amide group and intermolecular N–H···O hydrogen bonding, enhancing thermal stability (mp: 181–183°C) .
Pesticidal Potential
The structural similarity to fipronil derivatives (e.g., 2-chloro-N-(3-cyano-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazol-5-yl)acetamide) suggests insecticidal activity via GABA receptor disruption . However, the target compound’s methylcarbamoyl group may reduce volatility, improving environmental persistence over metazachlor .
Pharmacological Prospects
Pyrazole-acetamides with sulfonyl or fluorinated groups (e.g., compound 18 in ) exhibit nanomolar affinity for P2X7 receptors, a target for inflammatory diseases. The absence of such groups in the target compound may limit its pharmacological utility but could simplify toxicity profiles .
Q & A
Q. What are the optimal synthetic routes for 2-chloro-N-{1-[(methylcarbamoyl)methyl]-1H-pyrazol-4-yl}acetamide, and what factors influence reaction yields?
Answer: The compound is typically synthesized via nucleophilic substitution. For example, reacting substituted pyrazole derivatives (e.g., 1-[(methylcarbamoyl)methyl]-1H-pyrazol-4-amine) with chloroacetyl chloride in dichloromethane or acetonitrile, using a base like triethylamine to neutralize HCl byproducts. Reaction yields depend on:
- Solvent polarity : Polar aprotic solvents enhance nucleophilicity of the amine group .
- Temperature : Controlled heating (~60–70°C) minimizes side reactions (e.g., hydrolysis of chloroacetyl chloride) .
- Purification : Recrystallization or column chromatography is critical to isolate the product from unreacted starting materials .
Q. What spectroscopic techniques are most effective for characterizing this compound’s structure?
Answer:
- NMR : and NMR confirm substitution patterns on the pyrazole ring and acetamide group. For example, the methylcarbamoyl group shows distinct singlet peaks at δ ~2.8 ppm (N–CH) and δ ~3.4 ppm (CH) .
- X-ray crystallography : Resolves hydrogen-bonding interactions (e.g., N–H···O) and molecular packing, critical for understanding solid-state reactivity .
- UV-Vis : Detects conjugation effects (λmax ~290–300 nm) influenced by substituents on the pyrazole ring .
Q. How does the compound interact with biological targets at the molecular level?
Answer: The chloroacetamide group acts as an electrophilic warhead, forming covalent bonds with nucleophilic residues (e.g., cysteine thiols) in enzyme active sites. The pyrazole ring participates in π-π stacking or hydrogen bonding with aromatic residues (e.g., tyrosine). Computational docking studies suggest binding affinity correlates with substituent electronic properties (e.g., electron-withdrawing groups enhance electrophilicity) .
Advanced Research Questions
Q. How can structural modifications improve target selectivity while minimizing off-target interactions?
Answer:
- SAR-guided design : Replace the methylcarbamoyl group with bulkier substituents (e.g., tert-butyl carbamate) to sterically hinder non-specific binding .
- Isosteric replacement : Substitute chlorine with fluorine to reduce toxicity while retaining electrophilicity .
- Proteomics profiling : Use activity-based protein profiling (ABPP) to identify off-target proteins in complex biological matrices .
Q. What experimental strategies resolve contradictions in bioactivity data across different studies?
Answer:
- Validate assay conditions : Test compound stability under assay buffers (e.g., pH, redox agents) to rule out degradation artifacts .
- Control for solvation effects : Compare activity in aqueous vs. DMSO-containing media, as aggregation can falsely reduce apparent potency .
- Structural analogs : Synthesize and test derivatives (e.g., 2-bromo or 2-fluoro analogs) to isolate electronic vs. steric contributions .
Q. How do crystallographic data inform polymorphism and stability predictions?
Answer:
- Hydrogen-bond networks : In the title compound’s crystal structure, N–H···O and C–H···O interactions form dimers and chains, stabilizing specific polymorphs. Thermal analysis (TGA/DSC) reveals polymorph-dependent decomposition temperatures .
- Predictive modeling : Use programs like Mercury (CSD) to simulate packing motifs and identify conditions favoring metastable forms .
Q. What methodologies quantify enantiomeric purity, given potential stereochemical heterogeneity?
Answer:
- Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol mobile phases to resolve enantiomers .
- Circular dichroism (CD) : Correlate Cotton effects with absolute configuration for non-racemic mixtures .
- X-ray anomalous dispersion : Employ Flack parameter analysis to assign chirality in single crystals .
Q. How can researchers troubleshoot low yields in scaled-up syntheses?
Answer:
- Kinetic profiling : Monitor reaction intermediates via LC-MS to identify bottlenecks (e.g., imine formation in multi-step syntheses) .
- Catalyst optimization : Screen Pd or Cu catalysts for Buchwald-Hartwig couplings if aryl substitutions are required .
- Process intensification : Use flow chemistry to improve heat/mass transfer in exothermic steps (e.g., chloroacetyl chloride addition) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
